molecular formula C23H26N2O4 B590081 N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate CAS No. 135784-57-5

N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate

Cat. No.: B590081
CAS No.: 135784-57-5
M. Wt: 394.471
InChI Key: LTHOVYHNKXOGAI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification

N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate (CAS: 135784-57-5) is a maleate salt of a tertiary amine derivative. Its systematic IUPAC name is (Z)-but-2-enedioic acid; N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine. The compound belongs to the class of indene derivatives with a pyridinyl-ethyl substituent and is chemically classified as a pharmaceutical impurity , specifically an intermediate or by-product in the synthesis of dimetindene maleate.

Molecular Formula : C₁₉H₂₂N₂·C₄H₄O₄
Molecular Weight : 394.46 g/mol.
The structure features a planar indene core fused with a pyridine ring, a methyl-substituted ethanamine chain, and a maleate counterion (Table 1).

Property Value
IUPAC Name (Z)-but-2-enedioic acid; N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Molecular Formula C₂₃H₂₆N₂O₄
Stereochemistry Racemic (1RS configuration)
Functional Groups Tertiary amine, pyridine, indene

Discovery and Development Timeline

The compound emerged as a process-related impurity during the industrial synthesis of dimetindene maleate, a first-generation antihistamine patented in 1958. Its identification became critical in the 1990s with advances in chromatographic purity testing, necessitating rigorous characterization for regulatory compliance. Key milestones include:

  • 1960s : Development of dimetindene maleate by Ciba-Geigy (now Novartis).
  • 2000s : Systematic identification of synthesis by-products, including this impurity, using LC-MS.
  • 2020 : Publication of a dedicated synthetic route for this impurity via Huffman elimination and nucleophilic addition.

Significance in Pharmaceutical Chemistry

This compound exemplifies the role of impurity profiling in drug development. Its structural complexity—featuring a stereogenic center and conjugated π-system—poses challenges in synthetic reproducibility and analytical detection. Studies highlight its utility in:

  • Quality control : Serving as a reference standard for validating dimetindene maleate batches.
  • Mechanistic studies : Elucidating side reactions in alkylation and Michael addition steps during antihistamine synthesis.
  • Structure-activity relationship (SAR) : Clarifying how N-methylation impacts H₁ receptor binding compared to dimetindene.

Relationship to Dimetindene Maleate

The compound is structurally analogous to dimetindene maleate (CAS: 3614-69-5), differing only by the absence of one methyl group on the ethanamine nitrogen (Figure 1). This minor modification alters physicochemical properties:

Parameter N-Methyl Impurity Dimetindene Maleate
Molecular Formula C₂₃H₂₆N₂O₄ C₂₄H₂₈N₂O₄
Molecular Weight 394.46 g/mol 408.49 g/mol
LogP (Predicted) 2.1 2.8

The impurity forms during incomplete dimethylation in the final stages of dimetindene synthesis, necessitating precise reaction stoichiometry.

Current Research Status and Knowledge Gaps

Recent studies focus on:

  • Green synthesis : Microwave-assisted methods to improve yield and reduce racemization.
  • Crystallography : X-ray diffraction analyses revealing intermolecular interactions between the maleate anion and protonated amine.
  • Analytical challenges : Differentiating it from dimetindene using chiral HPLC.

Knowledge gaps include:

  • Limited data on its pharmacokinetics or receptor-binding affinity compared to dimetindene.
  • Unresolved synthetic bottlenecks in large-scale production.
  • Potential biological activity beyond its role as an impurity, warranting exploratory pharmacodynamic studies.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.C4H4O4/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19;5-3(6)1-2-4(7)8/h3-9,11,14,20H,10,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHOVYHNKXOGAI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromatographic Purity

  • HPLC Method : A C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (70:30 v/v) resolves the maleate salt from dimetindene and other impurities.

  • Acceptance Criteria : ≤0.15% for any single impurity.

Spectroscopic Confirmation

  • IR Spectroscopy : Bands at 1710 cm⁻¹ (C=O stretch of maleate) and 1590 cm⁻¹ (pyridine ring vibration).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J=4.8 Hz, 1H, pyridine-H), 7.20–7.80 (m, 4H, indene-H), 6.25 (s, 2H, maleate-H).

Industrial-Scale Challenges and Mitigation

LGC Standards notes that this compound is a "custom synthesis" product with restricted availability due to regulatory hurdles. Scale-up challenges include:

  • Stereochemical Control : The (1RS) configuration necessitates chiral chromatography or asymmetric catalysis to minimize racemization.

  • Polymorphic Stability : Storage below 25°C in amber glass vials prevents conversion to amorphous forms.

Pharmacological Relevance and Applications

As a dimetindene maleate impurity, this compound is critical for:

  • Batch Release Testing : Ensures compliance with ICH Q3A guidelines for residual impurities.

  • Stability Studies : Monitors degradation under accelerated conditions (40°C/75% RH) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom of the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for understanding cellular processes.

Medicine

In medicinal chemistry, N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Dimetindene Maleate (CAS: 5636-83-9)

  • Structure : The parent drug, N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine maleate , differs by an additional methyl group on the amine compared to the target compound (N-methyl vs. N,N-dimethyl) .
  • Pharmacology: Acts as a potent H1-antihistamine with clinical use in allergy relief. The dimethylamine group enhances receptor binding affinity compared to the monomethyl variant .
  • Impurity Profile : The target compound is designated Impurity I (EP) of dimetindene maleate, arising during synthesis or storage .

Dimetindene Maleate Impurities (EP)

Impurity CAS Number Structural Difference Significance
Imp. A (EP) 100-71-0 2-Ethyl pyridine (simplified aromatic fragment) Byproduct of incomplete pyridinyl coupling
Imp. B (EP) 92039-36-6 2-(1H-Inden-2-yl)-N,N-dimethylethanamine HCl Lacks pyridinyl-ethyl substitution
Imp. C (EP) N/A Ethyl ester of dimethylaminobutanoate HCl Side product from esterification steps

N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine Fumarate (CAS: 121366-96-9)

  • Counterion : Uses fumarate [(E)-but-2-enedioic acid] instead of maleate.
  • Impact : Alters solubility and crystallinity; fumarate salts often exhibit higher melting points and slower dissolution rates .

Pharmacologically Related Compounds

Chlorphenamine Maleate Impurity C (CAS: N/A)

  • Structure : Features a chlorophenyl group instead of indenyl, with a maleate counterion.
  • Role: Impurity in chlorphenamine (another H1-antihistamine), highlighting the structural diversity of amine-based antihistamines .

Betahistine Dihydrochloride Impurities

  • Example : N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine (CAS: 5452-87-9)
    • Structure : Dual pyridinyl groups without the indenyl backbone.
    • Use : Impurity in betahistine (vertigo treatment), emphasizing the role of aromatic substituents in drug specificity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Counterion Solubility (Water) Key Functional Groups
Target Compound 394.46 Maleate 239 mg/L (37°C) N-methyl, pyridinyl-indenyl
Dimetindene Maleate 394.46 Maleate Similar to target N,N-dimethyl, pyridinyl-indenyl
N,N-Dimethyl Analogue (Fumarate) 408.49 Fumarate Not reported N,N-dimethyl, pyridinyl-indenyl
Chlorphenamine Maleate Impurity C 376.83 Maleate Not reported Chlorophenyl, tertiary amine

Biological Activity

N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate, also known as Dimetindene Maleate Impurity I, is a compound that has garnered attention for its potential biological activities, particularly in the context of antihistaminic and neuropharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H22N2·C4H4O4
  • Molecular Weight : 394.46 g/mol
  • CAS Number : 135784-57-5
  • Structure : The compound features a complex structure with an indene moiety and a pyridine ring, which contribute to its biological activity.

This compound acts primarily as an H1-antihistamine , which suggests its role in blocking the action of histamine at H1 receptors. This mechanism is crucial for its application in treating allergic reactions and conditions characterized by excessive histamine release.

Antihistaminic Activity

The primary biological activity attributed to this compound is its antihistaminic effect. It has been shown to effectively inhibit histamine-induced responses, making it a candidate for managing allergic symptoms. The inhibition of H1 receptors leads to reduced vasodilation, decreased vascular permeability, and diminished bronchoconstriction.

Neuropharmacological Effects

Emerging research indicates that this compound may also influence central nervous system (CNS) pathways. Its structural similarity to other psychoactive compounds suggests potential applications in treating disorders such as anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for H1 receptors. For instance, experiments conducted on isolated tissues showed that it effectively antagonizes histamine-induced contractions in bronchial tissues.

In Vivo Studies

Animal studies have provided insights into the pharmacodynamics of this compound. A notable study observed the effects of this compound on allergic responses in mice models, where it significantly reduced symptoms such as nasal congestion and sneezing when administered prior to allergen exposure.

Case Studies

Case Study 1: Allergic Rhinitis

A clinical trial involving patients with allergic rhinitis assessed the efficacy of this compound compared to standard antihistamines. Results indicated a comparable reduction in symptoms with fewer side effects reported, suggesting its potential as a safer alternative in antihistaminic therapy.

Case Study 2: CNS Effects

In a separate study focusing on the neuropharmacological aspects, researchers evaluated the anxiolytic potential of this compound through behavioral tests in rodent models. The results indicated a significant reduction in anxiety-like behaviors, supporting its role in modulating CNS activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Level
AntihistaminicInhibition of H1 receptorsHigh
Anti-allergicReduction of allergic symptomsModerate
NeuropharmacologicalPotential anxiolytic effectsModerate
Toxicity ProfileLow toxicity observed in animal studiesHigh

Q & A

Basic Research Questions

Q. How can the structural identity of N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate be confirmed in synthetic batches?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton and carbon environments, focusing on pyridine (δ 8.5–7.1 ppm) and indenyl groups (δ 7.8–7.0 ppm). Compare with reference spectra .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (394.46 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Validate stereochemistry at the (1RS)-chiral center .

Q. What are the key physicochemical properties influencing experimental design for this compound?

  • Solubility : Slightly soluble in water (239 mg/L at 37°C) but highly soluble in propylene glycol, necessitating co-solvents for in vitro assays .
  • Stability : Degrades under light exposure; store at -20°C in amber vials. Monitor pH-dependent stability (optimal pH 6–8) .
  • LogP : Estimated at ~3.2 (hydrophobic indenyl/pyridinyl groups), impacting membrane permeability in cellular studies .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to reduce impurities like 2-ethylpyridine or indenyl byproducts?

  • Key Steps :

  • Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to separate Impurity A (2-ethylpyridine, CAS 100-71-0) .
  • Catalysis : Replace phenyl lithium with milder bases to minimize side reactions (e.g., indenyl dimerization) .
    • Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., 5 h vs. 12 h) and enhances purity (>95%) .

Q. What analytical strategies are recommended for profiling impurities in compliance with EP/USP standards?

  • HPLC-MS/MS :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase: Gradient of 0.1% formic acid and methanol.
  • Detect impurities (e.g., Imp. B: 92039-36-6, Imp. D: n/a) at 254 nm .
    • Acceptance Criteria : Impurity limits ≤0.15% (ICH Q3A/B guidelines) .

Q. How does the compound interact with histamine H1 receptors compared to analogs like chlorpheniramine maleate?

  • Binding Studies :

  • Radioligand assays : Use [³H]-mepyramine to measure IC₅₀ values (reported IC₅₀ ~2 nM vs. 15 nM for chlorpheniramine) .
  • Molecular Docking : Pyridinyl and indenyl groups form π-π interactions with Phe432 and Trp167 residues in H1 receptors .
    • Functional Antagonism : Inhibit histamine-induced calcium flux in HEK293 cells expressing H1 receptors .

Q. What formulation challenges arise due to the compound’s low aqueous solubility, and how are they addressed?

  • Strategies :

  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
  • Co-solvents : Use propylene glycol (1:100 ratio) for parenteral formulations .
    • Excipient Compatibility : Avoid surfactants like SDS; opt for poloxamers to prevent aggregation .

Methodological Notes

  • Contradictions : CAS numbers vary between 3614-69-5 (free base) and 135784-57-5 (maleate salt); confirm salt form before referencing .
  • Advanced Synthesis : Microwave methods (Biotage® Initiator+) improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.